molecular formula C19H21N5O2 B2389585 5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 929961-17-1

5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2389585
CAS No.: 929961-17-1
M. Wt: 351.41
InChI Key: ORBRXCONFLOEFW-UHFFFAOYSA-N
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Description

5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the one-pot, three-component reaction, which includes the cyclization of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives in the presence of a catalyst. This reaction is often carried out in water and ethanol at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using recyclable catalysts such as alumina-silica-supported manganese dioxide (MnO2). This method not only improves the yield but also makes the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide apart is its unique triazole ring structure, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-amino-1-(4-ethoxyphenyl)-N-(2-phenylethyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-2-26-16-10-8-15(9-11-16)24-18(20)17(22-23-24)19(25)21-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13,20H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBRXCONFLOEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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